Zotiraciclib - 937270-47-8

Zotiraciclib

Catalog Number: EVT-287393
CAS Number: 937270-47-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].

Synthesis Analysis

The synthesis of Zotiraciclib is achieved through a ring-closing metathesis (RCM) strategy [, ]. The process involves the following key steps:

  • The RCM reaction requires acidic conditions (using HCl or Trifluoroacetic acid (TFA)) to neutralize the basic center, enabling successful metathesis [].
Molecular Structure Analysis
  • An 18-membered macrocyclic ring [].
  • A biaryl connection to the hinge-binding 2-anilinopyrimidine moiety [].
  • An allylic tertiary amine – homo allylic ether linker within the macrocycle [].

The combination of the biaryl motif and unsaturation in the linker restricts conformational freedom, potentially contributing to its specific biological activity [].

Mechanism of Action
  • Cyclin-dependent kinases (CDKs): It potently inhibits CDK1, CDK2, and CDK9, key regulators of the cell cycle [, , , ]. By inhibiting these CDKs, Zotiraciclib disrupts cell cycle progression, leading to cell growth arrest and apoptosis [, , ].
  • Janus kinase 2 (JAK2): JAK2 plays a crucial role in signaling pathways involved in cell growth and proliferation [, ]. Its inhibition by Zotiraciclib disrupts these signaling cascades, further contributing to its anti-cancer effects.
  • Fms-like tyrosine kinase-3 (FLT3): FLT3 is frequently mutated in acute myeloid leukemia (AML) [, ]. Zotiraciclib's inhibitory activity against FLT3 makes it a potential therapeutic candidate for AML and other hematological malignancies.
  • MYC and MCL-1 Downregulation: Zotiraciclib downregulates the expression of MYC and MCL-1, proteins often overexpressed in cancer cells and associated with survival and proliferation [, , ]. This downregulation is mediated by the inhibition of CDK9, which plays a role in their transcriptional regulation [, ].
Physical and Chemical Properties Analysis
  • Good solubility []
  • High permeability []
  • Moderate to high systemic clearance []
  • High volume of distribution []
  • Oral bioavailability ranging from 4% to 37% across different species []
  • Extensive tissue distribution []

These properties contribute to its suitability as an oral drug candidate and facilitate its evaluation in preclinical and clinical settings [].

Applications
  • Hematological Malignancies: Zotiraciclib exhibits potent activity against various hematological cancer cell lines, particularly those harboring FLT3 mutations, making it a promising therapeutic candidate for AML and other leukemias []. Preclinical studies have demonstrated significant tumor growth inhibition and prolonged survival in AML models [].

  • Solid Tumors: Zotiraciclib's inhibitory effects on CDKs and other kinases suggest broader anti-cancer potential beyond hematological malignancies []. Studies have shown promising activity against solid tumor models, including colon cancer and lymphoma [].

  • Glioblastoma: Zotiraciclib is being investigated as a potential treatment option for glioblastoma, a highly aggressive brain cancer [, , ]. Preclinical studies have shown its ability to cross the blood-brain barrier and demonstrate efficacy against IDH-mutant glioblastoma models [, ]. Clinical trials are ongoing to assess its safety and efficacy in glioblastoma patients [, , ].

  • Diffuse Midline Gliomas: Research suggests that Zotiraciclib holds promise as a treatment for diffuse midline gliomas (DMG), including DIPG, a particularly aggressive pediatric brain tumor []. In vitro studies have shown that it effectively inhibits DMG cell viability [].

Future Directions
  • Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].

  • Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].

  • Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].

  • Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].

Properties

CAS Number

937270-47-8

Product Name

Zotiraciclib

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Solubility

Soluble in DMSO, not in water

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.